N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide
Description
N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide (abbreviated as 4-CF₃-BCNB or PTC1) is a chiral phase-transfer catalyst (PTC) derived from cinchonine, a natural cinchona alkaloid. Its structure features a benzyl group substituted with a para-trifluoromethyl (–CF₃) moiety at the nitrogen of the cinchoninium core. This modification enhances its catalytic activity and enantioselectivity in asymmetric alkylation, benzylation, and allylation reactions . The electron-withdrawing –CF₃ group stabilizes transition states via π-π and hydrogen-bonding interactions, making it particularly effective in synthesizing trifluoromethoxy- and trifluoromethyl-containing chiral intermediates .
Properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25+,26-,32?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCWWLLFHKDFLF-KFGLDPKJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1C[N+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465305 | |
| Record name | N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95088-20-3 | |
| Record name | N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Trifluoromethylbenzyl)cinchoninium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide typically involves the reaction of cinchonine with 4-(trifluoromethyl)benzyl bromide . The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
Chemical Properties and Structure
N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide has the molecular formula and a molecular weight of approximately 533.4 g/mol. The compound features a bulky organic cation derived from cinchonine, which is a natural alkaloid known for its chiral properties. The trifluoromethyl group attached to the benzyl moiety enhances its solubility and reactivity, contributing to its effectiveness as a phase-transfer catalyst .
Applications in Catalysis
-
Phase-Transfer Catalysis :
- This compound is primarily recognized for its role as a phase-transfer catalyst. It facilitates reactions between reactants in different phases (e.g., organic and aqueous), significantly improving reaction rates and selectivity .
- A notable study demonstrated its effectiveness in asymmetric methylation reactions, achieving yields of up to 95% with an enantiomeric excess of 92% .
-
Asymmetric Synthesis :
- The compound has been utilized in various asymmetric synthesis reactions, including the catalytic asymmetric epoxidation of enones. Research indicates that it can enhance the selectivity and efficiency of these reactions, making it a valuable tool in synthetic organic chemistry .
- For instance, in one study, this compound was employed to achieve high enantiomeric excesses in the synthesis of chiral intermediates used for pharmaceuticals .
Case Study 1: Asymmetric Methylation
In a study conducted by researchers at Merck, this compound was used as a catalyst for the asymmetric methylation of indanone. The reaction yielded 95% with an enantiomeric excess of 92%, showcasing the compound's potential for high-efficiency synthesis .
Case Study 2: Epoxidation Reactions
Another significant application was reported in the context of catalytic asymmetric epoxidation. In this study, the compound facilitated the conversion of enones into their corresponding epoxides with notable enantioselectivity, further establishing its utility in complex organic transformations .
Comparison with Related Compounds
To better understand the unique position of this compound within its chemical family, a comparison with structurally similar compounds is presented below:
| Compound Name | Description |
|---|---|
| N-(4-Trifluoromethylbenzyl)dihydrocinchoninium bromide | Similar structure with slight modifications; potential for similar applications. |
| 4-(Trifluoromethyl)benzyl bromide | Commonly used in organic synthesis; serves as a precursor for various reactions. |
Mechanism of Action
The mechanism of action of N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as aqueous and organic phases, by forming a complex with the reactant and transporting it across the phase boundary . This enhances the reaction rate and efficiency .
Comparison with Similar Compounds
Structural Modifications in Cinchoninium-Based Catalysts
Cinchoninium-derived PTCs are modified at the N-benzyl position to tune electronic and steric properties. Key analogs include:
- N-(2,3,4,5,6-Pentafluorobenzyl)cinchoninium bromide (PTC2) : Five fluorine atoms increase electron-withdrawing effects.
- N-(4-Methylbenzyl)cinchoninium bromide (PTC3) : Electron-donating –CH₃ group reduces electrophilicity.
- N-(3-Trifluoromethylbenzyl)cinchoninium bromide (3-CF₃-BCNB) : Meta-substituted –CF₃ alters spatial interactions.
- N-Benzylcinchoninium bromide : Unsubstituted benzyl serves as a baseline for comparison .
Enantioselectivity and Catalytic Performance
Table 1: Comparative Performance in Asymmetric Reactions
Key Observations:
Para vs. Meta Substitution: 4-CF₃-BCNB outperforms 3-CF₃-BCNB due to the para–CF₃ group aligning the quinoline ring, C9–O bond, and benzyl group in a planar geometry. This arrangement enables multipoint interactions (π-π, H-bonding) with substrates, as demonstrated in the 92% ee for indanone methylation . In contrast, the meta isomer disrupts this alignment, reducing ee to 68% in oxindole alkylation .
Electron-Withdrawing vs. Electron-Donating Groups :
- PTC2 (pentafluorobenzyl) exhibits strong electron-withdrawing effects, achieving 85–90% ee in malonic ester hydrolysis but requiring stringent reaction conditions .
- PTC3 (4-methylbenzyl) shows reduced activity (75% ee) due to the electron-donating –CH₃ group destabilizing transition states .
Unsubstituted Benzyl :
- The baseline N-benzylcinchoninium bromide gives ≤60% ee, highlighting the necessity of substituents for high enantioselectivity .
Reaction Scope and Limitations
- 4-CF₃-BCNB excels in reactions involving bulky substrates (e.g., trifluoromethoxy indanones) but struggles with highly electron-deficient systems.
- PTC2 is effective in polar solvents (e.g., THF) but decomposes under strongly basic conditions .
- 3-CF₃-BCNB and other analogs are niche catalysts, often outperformed by 4-CF₃-BCNB in industrial applications .
Biological Activity
N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide is a compound that has garnered attention for its potential biological activities, particularly in the realm of asymmetric synthesis and as a phase-transfer catalyst. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview
This compound is synthesized through the reaction of cinchonine with 4-(trifluoromethyl)benzyl bromide. Its unique structure allows it to function effectively as a chiral phase-transfer catalyst, facilitating various asymmetric reactions in organic synthesis.
The primary mechanism by which this compound exerts its biological activity is through its role as a phase-transfer catalyst. It enhances the rate of reactions by transporting reactants between aqueous and organic phases, thereby increasing reaction efficiency. This is particularly beneficial in asymmetric synthesis where enantiomeric excess is crucial for the desired biological activity of the resulting compounds .
Biological Applications
1. Asymmetric Synthesis:
The compound has been employed in the asymmetric synthesis of various biologically active molecules. For example, it has shown significant efficacy in facilitating the enantioselective benzylation and allylation of α-trifluoromethoxy compounds, achieving yields up to 88% with notable enantiomeric excess (ee) values .
2. Drug Development:
Due to its ability to produce chiral intermediates, this compound is integral in the pharmaceutical industry for developing new drugs. Its application extends to synthesizing complex natural products and pharmaceutical agents that require specific stereochemistry for biological activity .
3. Catalytic Activity:
Research indicates that this compound can act as an effective catalyst in various reactions, including catalytic asymmetric epoxidation. This reaction is vital for creating chiral epoxides, which are important intermediates in drug synthesis .
Study 1: Enantioselective Reactions
A study demonstrated that this compound facilitated a series of enantioselective reactions with high yields and excellent ee. The compound was tested against different substrates, showing a consistent ability to produce desired chiral products efficiently .
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Benzylation | 88 | 26 |
| Allylation | 90 | 30 |
| Epoxidation | 85 | 95 |
Study 2: Mechanistic Insights
A computational study explored the noncovalent interactions involved in the catalytic process facilitated by this compound. The research highlighted key interactions that contribute to selectivity and efficiency in asymmetric catalysis, providing insights into optimizing reaction conditions for better yields .
Q & A
Basic: What are the optimized synthetic protocols for N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide?
Methodological Answer:
The compound is synthesized via alkylation of cinchonine with 4-(trifluoromethyl)benzyl bromide. A standard procedure involves reacting cinchonine (1.78 g, 6.05 mmol) with 4-(trifluoromethyl)benzyl bromide (1.4432 g, 6.04 mmol) in a polar solvent under reflux. The product is isolated via vacuum filtration and recrystallized using methanol and chilled diethyl ether. Key parameters include:
- Yield: 61% after purification.
- Melting Point (MP): 226°C.
- TLC Rf: 0.31 (9:1 DCM:MeOH).
Characterization relies on H-NMR for structural confirmation and purity assessment .
Basic: How is the enantiomeric purity of this catalyst validated?
Methodological Answer:
Enantiomeric purity is assessed using optical rotation ([α]) and chiral HPLC. For example:
- Optical Rotation: [α] = +103° (c 0.1, MeOH) for structurally similar fluorinated derivatives.
- Chiral HPLC: Separation using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
Cross-validation with H-NMR and C-NMR ensures no racemization during synthesis .
Advanced: What mechanistic role does the trifluoromethyl group play in enantioselective catalysis?
Methodological Answer:
The -CF group enhances enantioselectivity by:
Electron-Withdrawing Effects: Polarizing the benzyl moiety, stabilizing transition states via dipole interactions.
Steric Bulk: Creating a chiral environment that discriminates between substrate enantiomers.
In benzylation reactions of α-OCF indanones, the catalyst achieves >90% enantiomeric excess (ee) by leveraging these effects .
Advanced: How does this catalyst compare to other cinchona-derived phase-transfer catalysts (PTCs)?
Methodological Answer:
Comparative studies in toluene-based benzylation reactions show:
Advanced: What analytical challenges arise in characterizing this compound?
Methodological Answer:
Key challenges include:
- NMR Signal Splitting: The quinoline and benzyl protons produce complex splitting patterns. Use of F-NMR clarifies CF group integration.
- Hygroscopicity: The bromide salt absorbs moisture, requiring anhydrous conditions during MP determination.
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M-Br] at m/z 465.2) .
Basic: What solvents and conditions are optimal for catalytic reactions?
Methodological Answer:
- Solvent: Toluene or dichloromethane (DCM) for non-polar substrates; acetonitrile for polar systems.
- Temperature: 0–25°C to balance reaction rate and enantioselectivity.
- Base: CsCO or KOH (50% aqueous) for deprotonation.
Example: Benzylation of indanones achieves 85% yield and 92% ee in toluene at -20°C .
Advanced: How do substituents on the benzyl group affect catalytic performance?
Methodological Answer:
Substituent effects are systematic:
- Electron-Withdrawing Groups (EWGs): -CF, -CN, or -NO increase ee by stabilizing ion-pair intermediates.
- Electron-Donating Groups (EDGs): -OCH or -CH reduce ee due to weaker transition-state interactions.
For instance, replacing -CF with -OCH decreases ee from 92% to 68% in indanone benzylation .
Advanced: What strategies resolve contradictions in catalytic efficiency across substrates?
Methodological Answer:
Contradictions arise from substrate steric profiles vs. catalyst geometry. Mitigation strategies include:
Substrate Screening: Test α,α-disubstituted vs. mono-substituted ketones.
Computational Modeling: DFT studies to map transition-state geometries.
Additive Screening: Crown ethers or chiral anions to modulate ion-pairing.
For example, α-OCF indanones show higher ee than α-CH analogs due to better π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
